
rac Didesisopropyl Tolterodine
Overview
Description
rac Didesisopropyl Tolterodine is a metabolite of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of urinary incontinence. The compound has the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol . It is known for its role in research and development, particularly in the study of muscarinic receptors and their antagonists.
Preparation Methods
The synthesis of rac Didesisopropyl Tolterodine involves the chemical modification of tolterodine. One common method includes the reaction of tolterodine with specific reagents to remove the isopropyl groups, resulting in the formation of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the removal of the isopropyl groups. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.
Chemical Reactions Analysis
Metabolic Reactions
rac Didesisopropyl Tolterodine undergoes enzymatic transformations critical to its pharmacological activity and elimination:
Hydrolysis by Esterases
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Primary Reaction : Rapid hydrolysis by nonspecific esterases converts this compound into 5-hydroxymethyl tolterodine (5-HMT) , its active metabolite .
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Kinetics :
Cytochrome P450-Mediated Oxidation
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Secondary Pathway : 5-HMT undergoes further oxidation via CYP2D6 and CYP3A4 , forming inactive carboxylated metabolites .
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Genetic Variability : Poor CYP2D6 metabolizers exhibit 1.5–2× higher 5-HMT plasma concentrations due to reduced oxidation .
Acid/Base Hydrolysis
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pH Sensitivity : The compound degrades under strong acidic (pH <2) or alkaline (pH >10) conditions, forming phenylpropylphenol derivatives .
Thermal Decomposition
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Stability : Stable at room temperature but decomposes at >150°C, releasing volatile amines and phenolic compounds .
Enzymatic Interactions
Enzyme | Role | Effect on this compound |
---|---|---|
Esterases | Hydrolysis to 5-HMT | Activation |
CYP2D6 | Oxidation of 5-HMT | Inactivation |
CYP3A4 | Secondary oxidation pathway | Inactivation |
Comparative Reactivity
Reaction Type | This compound | Parent Tolterodine |
---|---|---|
Esterase hydrolysis | Rapid (t <1 hr) | Moderate |
CYP-mediated oxidation | Limited (via 5-HMT) | Extensive |
Scientific Research Applications
Pharmacological Profile
Rac Didesisopropyl Tolterodine functions as an antagonist to muscarinic receptors, particularly M2 and M3 subtypes, which are involved in bladder contraction. The compound’s efficacy is primarily attributed to its ability to inhibit detrusor muscle contractions, thereby alleviating symptoms associated with OAB.
Overactive Bladder Treatment
This compound is primarily studied for its role in managing OAB symptoms. Clinical trials have demonstrated its effectiveness in reducing urinary incontinence episodes and improving patient quality of life.
Key Clinical Studies
- REMOTE Trial :
- OBJECT Study :
Pediatric Applications
Recent studies have explored the use of this compound in pediatric populations with neurological impairments. Trials indicated that it could be beneficial for children experiencing detrusor hyperreflexia due to conditions like cerebral palsy .
Efficacy
This compound has shown consistent efficacy across multiple studies:
- Reduction in weekly urge incontinence episodes.
- Improvement in overall bladder control as measured by patient-reported outcomes.
Safety
Common adverse effects include dry mouth, constipation, and urinary retention. Serious adverse events were relatively low, but there was a noted increase in urinary tract infections among treated patients .
Mechanism of Action
rac Didesisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The compound specifically targets the M2 and M3 subtypes of muscarinic receptors, which are involved in the regulation of bladder function .
Comparison with Similar Compounds
rac Didesisopropyl Tolterodine is similar to other muscarinic receptor antagonists, such as tolterodine and its active metabolite, 5-hydroxymethyltolterodine. it is unique in its specific chemical structure and the absence of isopropyl groups. This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Similar compounds include:
Tolterodine: The parent compound, used in the treatment of urinary incontinence.
5-Hydroxymethyltolterodine: An active metabolite of tolterodine with similar pharmacological effects.
Oxybutynin: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Biological Activity
Rac Didesisopropyl Tolterodine, a structural analogue of tolterodine, is primarily studied for its biological activity as a muscarinic receptor antagonist. This compound is particularly relevant in the context of treating overactive bladder (OAB) conditions by inhibiting involuntary bladder contractions. Below is a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is derived from tolterodine, which has the molecular formula and a molecular weight of approximately 311.39 g/mol. The deuterated form, this compound-d7, incorporates seven deuterium atoms, enhancing its utility in pharmacokinetic studies without significantly altering its biological activity .
- Mechanism of Action : This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (specifically M2 and M3 subtypes), which are crucial for bladder contraction. By blocking these receptors, this compound reduces detrusor pressure and increases bladder capacity, thereby alleviating symptoms associated with OAB .
Synthesis
The synthesis of this compound typically involves multi-step processes starting from tolterodine or its precursors. Key steps include:
- Starting Materials : Utilization of readily available starting materials.
- Reaction Conditions : Careful control of reaction conditions to ensure high yield and purity.
- Final Product : The resulting compound retains the core structure of tolterodine while incorporating deuterium for enhanced analytical sensitivity .
Efficacy and Safety
Several clinical studies have evaluated the efficacy and safety of tolterodine (and by extension its analogues) in treating OAB:
- Clinical Trials : A study involving 1,120 patients demonstrated that tolterodine significantly reduced the number of micturitions per day compared to placebo. The 2 mg dose was particularly effective in improving patient perception of bladder condition .
- Dose-Response Relationship : A dose-ranging study indicated that tolterodine exerts a dose-dependent effect on bladder function, with optimal dosages identified as 1-2 mg twice daily for therapeutic efficacy without significant adverse effects .
Comparative Analysis
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Muscarinic antagonist | Deuterated for metabolic studies |
Tolterodine | Muscarinic antagonist | Parent compound |
Desisopropyl Tolterodine | Muscarinic antagonist | Direct metabolite without deuteration |
5-Hydroxymethyltolterodine | Muscarinic antagonist | Hydroxylated derivative |
Case Study 1: Efficacy in OAB Management
In a multicenter trial comparing tolterodine to oxybutynin, patients receiving tolterodine reported fewer side effects such as dry mouth and constipation compared to those on oxybutynin. This highlights the potential advantages of this compound in terms of tolerability and patient adherence to treatment regimens .
Case Study 2: Pharmacokinetic Insights
The deuterated form (this compound-d7) has been utilized in pharmacokinetic studies to trace metabolic pathways more accurately. This isotopic labeling allows researchers to quantify drug levels in biological samples effectively, providing insights into the metabolism and efficacy of tolterodine-related compounds .
Q & A
Q. What analytical techniques are recommended for characterizing rac Didesisopropyl Tolterodine in pharmacokinetic studies?
Basic Research Focus
this compound is typically characterized using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) for structural confirmation and quantification. Enantiomeric purity should be assessed using chiral stationary phases, as outlined in USP guidelines, which specify validated methods for resolving Tolterodine enantiomers (e.g., using tartrate derivatives) . For metabolite identification, tandem MS/MS coupled with isotopic labeling (e.g., deuterated standards) improves accuracy in distinguishing fragmentation patterns .
Q. How is this compound synthesized, and what are the critical purity criteria?
Basic Research Focus
Synthesis typically involves diisopropylation of Tolterodine intermediates under controlled conditions to prevent racemization. Key purity criteria include:
- Chemical purity : ≥98% by HPLC (using C18 columns and acetonitrile-phosphate buffer mobile phases) .
- Enantiomeric ratio : Validated via chiral chromatography to confirm racemic composition (50:50 ratio) .
- Residual solvents : Compliance with ICH Q3C guidelines, tested using gas chromatography .
Q. What strategies resolve enantiomeric impurities in this compound during method validation?
Advanced Research Focus
Enantiomeric impurities (<1.0% per USP requirements) are resolved using:
- Chiral HPLC : Columns like Chiralpak AD-H or OD-H with hexane-isopropanol mobile phases, adjusted for retention time symmetry .
- Circular Dichroism (CD) : To confirm optical activity and detect trace enantiomers.
- Validation parameters : Include specificity (no co-elution with analogs), linearity (R² >0.999), and robustness (pH/temperature variations) .
Q. How to address discrepancies in metabolic pathway data between in vitro and in vivo models for this compound?
Advanced Research Focus
Discrepancies often arise from differences in enzyme activity (e.g., CYP3A4 in hepatocytes vs. systemic metabolism). Mitigation strategies include:
- Cross-model validation : Compare in vitro microsomal assays with in vivo plasma/tissue sampling using LC-MS .
- Isotope tracing : Use deuterated analogs to track metabolite formation kinetics.
- Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like protein binding or excretion rates .
Q. What design considerations are critical for in vivo studies on this compound’s pharmacological effects?
Advanced Research Focus
Key considerations include:
- Randomization : Block randomization to balance covariates (e.g., baseline urinary frequency in bladder studies) .
- Endpoint selection : Urodynamic metrics (e.g., bladder capacity, first sensation volume) validated via cystometry .
- Sample size : Power analysis (α=0.05, β=0.2) to detect ≥20% differences in voiding frequency .
- Data handling : Pre-specified protocols for missing data (e.g., multiple imputation) .
Q. What are the key storage and stability conditions for this compound standards?
Basic Research Focus
Properties
IUPAC Name |
2-(3-amino-1-phenylpropyl)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZARZVSGZSQUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675838 | |
Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189501-90-3 | |
Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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